![molecular formula C23H14Cl2N2O2S B300825 2-{5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B300825.png)
2-{5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiazolo benzimidazoles and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-{5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of various enzymes and proteins involved in inflammation and microbial growth.
Biochemical and Physiological Effects:
2-{5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit microbial growth. It has also been reported to have a potential role in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-{5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its potential use as a fluorescent probe for the detection of metal ions. It has also been reported to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a potential candidate for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-{5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One of the major future directions is the development of this compound as a potential drug candidate for the treatment of cancer, inflammation, and microbial infections. Further studies are also needed to understand its mechanism of action and potential toxicity. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions can be further explored for its potential applications in various fields.
Synthesis Methods
The synthesis of 2-{5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been reported using different methods. One such method involves the reaction of 2-amino benzimidazole with 2-bromo-5-chlorobenzyl alcohol in the presence of potassium carbonate and copper powder. This reaction leads to the formation of 2-(2-bromo-5-chlorobenzyl)-1H-benzimidazole, which is further reacted with 2-aminothiazole in the presence of acetic acid to yield the final product.
Scientific Research Applications
2-{5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry, where it has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
Product Name |
2-{5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one |
---|---|
Molecular Formula |
C23H14Cl2N2O2S |
Molecular Weight |
453.3 g/mol |
IUPAC Name |
(2E)-2-[[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C23H14Cl2N2O2S/c24-16-5-3-4-14(10-16)13-29-20-9-8-17(25)11-15(20)12-21-22(28)27-19-7-2-1-6-18(19)26-23(27)30-21/h1-12H,13H2/b21-12+ |
InChI Key |
XRKHHIMTBHCHFD-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=C(C=CC(=C4)Cl)OCC5=CC(=CC=C5)Cl)/S3 |
SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C=CC(=C4)Cl)OCC5=CC(=CC=C5)Cl)S3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C=CC(=C4)Cl)OCC5=CC(=CC=C5)Cl)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.